molecular formula C16H15N3OS B2572563 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime CAS No. 685106-91-6

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime

Cat. No.: B2572563
CAS No.: 685106-91-6
M. Wt: 297.38
InChI Key: MUEQNAVKWQZQEI-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime is a complex organic compound that features a thiazole ring, a pyrrole ring, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime typically involves multiple steps. One common route starts with the formation of the thiazole ring, followed by the introduction of the pyrrole ring and the oxime group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different aldehydes or ketones, while substitution reactions can produce a variety of substituted thiazole or pyrrole derivatives.

Scientific Research Applications

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde: Lacks the oxime group, which may affect its reactivity and biological activity.

    1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(benzyl)oxime: Similar structure but with a different substituent on the oxime group.

Uniqueness

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde O-(2-methylbenzyl)oxime is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical properties and biological activities

Properties

IUPAC Name

(Z)-N-[(2-methylphenyl)methoxy]-1-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-13-5-2-3-6-14(13)12-20-18-11-15-7-4-9-19(15)16-17-8-10-21-16/h2-11H,12H2,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEQNAVKWQZQEI-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CON=CC2=CC=CN2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CO/N=C\C2=CC=CN2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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